molecular formula C23H29N3O4S B11469465 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B11469465
M. Wt: 443.6 g/mol
InChI Key: WYEWNAYZAHIQOT-UHFFFAOYSA-N
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Description

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzenesulfonamide group, and multiple methyl and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclization reactions involving diketones and hydrazines. The benzenesulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides and amines. The final compound is obtained by coupling the pyrazole and benzenesulfonamide intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)benzenesulfonamide
  • **4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(3,5-dimethylphenyl)benzenesulfonamide

Uniqueness

The unique combination of substituents in 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide imparts distinct chemical and biological properties. Its specific arrangement of methyl and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C23H29N3O4S/c1-14(2)21-17(5)25(6)26(23(21)27)19-8-10-20(11-9-19)31(28,29)24-18-12-15(3)22(30-7)16(4)13-18/h8-14,24H,1-7H3

InChI Key

WYEWNAYZAHIQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C

Origin of Product

United States

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